Khayalenoid E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

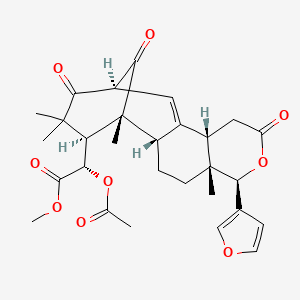

Molecular Structure Analysis

Khayalenoid E has a complex molecular structure with a molecular weight of 526.6 g/mol . It contains 76 bonds in total, including 42 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 6 double bonds, 5 aromatic bonds, and various ring structures .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It’s recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Limonoids from Khaya Senegalensis : Khayalenoids A and B, compounds related to Khayalenoid E, were isolated from the stems of Khaya senegalensis. These compounds have an unprecedented 8-oxa-tricyclo[4.3.2.0(2,7)]undecane motif in the nortriterpenoid core (Yuan et al., 2009). In addition, other studies have identified various limonoids and triterpenoids (khayalenoids C-I and senegalenes A-C) from Khaya senegalensis, indicating a rich diversity of potentially biologically active compounds in this species (Yuan et al., 2010).

Antimalarial Activity : Research on Khaya grandifoliola, another species in the Khaya genus, has shown that its limonoids, including methylangolensate, gedunin, and others, have in vitro antimalarial activity against Plasmodium falciparum. This suggests that limonoids from Khaya species, potentially including this compound, could have applications in antimalarial therapies (Bickii et al., 2000).

Chemopreventive Effects on Cancer : An extract from the bark of Khaya senegalensis has shown chemopreventive effects against human colorectal cancer. This extract inhibits cell growth and induces apoptosis in cancer cells. The presence of various limonoids in Khaya senegalensis suggests that compounds like this compound could be explored for their potential anticancer properties (Androulakis et al., 2006).

Antifungal Activity : Limonoids from Khaya ivorensis, including angolensates and mexicanolides, have demonstrated antifungal activity. This suggests that this compound, if structurally similar, might also possess antifungal properties (Abdelgaleil et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Khayalenoid E is a type of limonoid, a class of highly oxygenated terpenoids

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Generally, limonoids are known for their diverse biological activities, including anti-inflammatory, antimalarial, and anticancer effects. They exert their effects by interacting with various cellular targets, but the exact interactions of this compound with its targets are yet to be elucidated.

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAXMHFWUBJUEN-GYFLQMTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)